molecular formula C13H10N2O B2416352 4-(1H-indazol-1-yl)phenol CAS No. 942427-41-0

4-(1H-indazol-1-yl)phenol

Cat. No.: B2416352
CAS No.: 942427-41-0
M. Wt: 210.236
InChI Key: RDPHYKAOPBRCKR-UHFFFAOYSA-N
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Description

4-(1H-indazol-1-yl)phenol is an organic compound that belongs to the class of phenylimidazoles. It consists of a benzene ring linked to an indazole ring through a carbon-carbon bond. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-indazol-1-yl)phenol typically involves the Ullmann reaction, where p-bromoanisole and imidazole are used as starting materials. The reaction is carried out in the presence of a catalyst, alkali, and a reaction solvent. After the reaction, the product is extracted, and the organic phase is treated with saturated salt water, stirred, separated, dried, and crystallized using methyl tert-butyl ether to obtain 1-(4-methoxyphenyl)-1H-imidazole. This intermediate is then demethylated using boron tribromide, followed by recrystallization to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet market demands. The process involves the same Ullmann reaction and subsequent steps, with optimizations for higher yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1H-indazol-1-yl)phenol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-(1H-indazol-1-yl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-imidazol-1-yl)phenol
  • 1-(4-hydroxyphenyl)imidazole
  • 1-(4-methoxyphenyl)-1H-imidazole

Uniqueness

4-(1H-indazol-1-yl)phenol is unique due to its specific structure, which combines the properties of both indazole and phenol. This combination allows it to exhibit a wide range of biological activities and makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-indazol-1-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c16-12-7-5-11(6-8-12)15-13-4-2-1-3-10(13)9-14-15/h1-9,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPHYKAOPBRCKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN2C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1-(4-Methoxyphenyl)-1H-indazole (30 mg, 0.134 mmol) was dissolved in dichloromethane (0.4 mL) and cooled to 40° C. Boron tribromide (0.4 mL, 1 M solution in dichloromethane, 0.4 mmol) was added, and the reaction was warmed to rt and stirred for 5 hours. Saturated sodium bicarbonate solution was added, and the mixture was extracted with dichloromethane. The extracts were dried over MgSO4 and concentrated to give the desired product. LC-MS (C13H10N2O calculated 210) m/z 211 (M+H).
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Synthesis routes and methods II

Procedure details

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